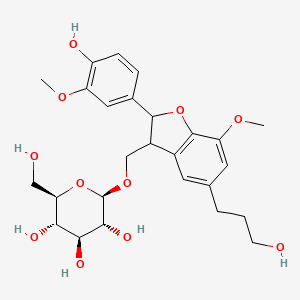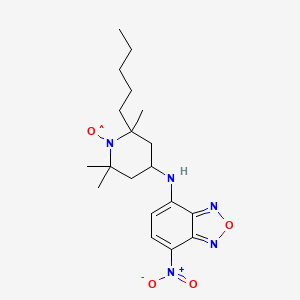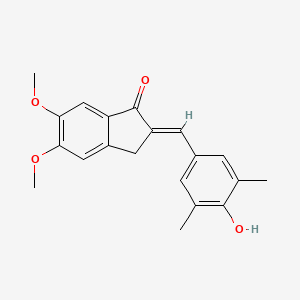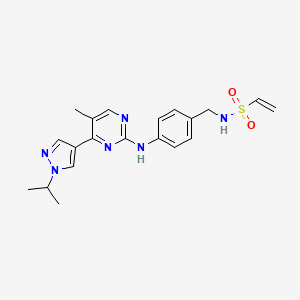
Jak2-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak2-IN-9 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK/STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. Dysregulation of JAK2 has been implicated in several diseases, including myeloproliferative neoplasms and other hematological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Jak2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of photoredox catalysis to facilitate the coupling of N-methylmorpholine with an unfunctionalized pyridazine . This method provides good yield and selectivity, and the product can be isolated via crystallization. Another approach employs a vanadium-catalyzed addition of N-methylmorpholine-N-oxide, which offers greater scalability and improved yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Jak2-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methylmorpholine, vanadium catalysts, and photoredox catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and irradiation with light for photoredox reactions .
Major Products Formed: The major products formed from these reactions include functionalized pyridazine derivatives, which are key intermediates in the synthesis of this compound. These intermediates can be further modified to enhance the compound’s selectivity and potency .
Applications De Recherche Scientifique
Jak2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the effects of JAK2 inhibition on cell growth, differentiation, and immune response . In medicine, it has shown promise in the treatment of myeloproliferative neoplasms and other hematological disorders . Additionally, this compound is used in the development of new therapeutic agents targeting JAK2 .
Mécanisme D'action
Jak2-IN-9 exerts its effects by selectively inhibiting the activity of JAK2. It binds to the kinase domain of JAK2, preventing the phosphorylation of downstream signaling molecules in the JAK/STAT pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and survival in diseases characterized by JAK2 dysregulation . The molecular targets of this compound include the ATP-binding site of JAK2, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
Jak2-IN-9 is unique in its high selectivity and potency for JAK2 compared to other JAK inhibitors. Similar compounds include ruxolitinib, fedratinib, and baricitinib, which also target JAK2 but may have different selectivity profiles and clinical applications . For example, ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, while baricitinib is used for rheumatoid arthritis . This compound’s distinct chemical structure and binding mode contribute to its unique pharmacological properties .
Propriétés
Formule moléculaire |
C20H24N6O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[[4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]methyl]ethenesulfonamide |
InChI |
InChI=1S/C20H24N6O2S/c1-5-29(27,28)23-11-16-6-8-18(9-7-16)24-20-21-10-15(4)19(25-20)17-12-22-26(13-17)14(2)3/h5-10,12-14,23H,1,11H2,2-4H3,(H,21,24,25) |
Clé InChI |
TWDAYUKEAHMUJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC=C(C=C3)CNS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


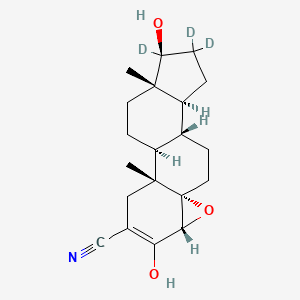


![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)



![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
